N-Carbamoyl-2-cyclopentylbutanamide
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Overview
Description
N-Carbamoyl-2-cyclopentylbutanamide is an organic compound with the molecular formula C10H18N2O2. It belongs to the class of carbamoyl derivatives, which are known for their diverse applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a carbamoyl group attached to a cyclopentylbutanamide backbone, making it a unique structure with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-2-cyclopentylbutanamide typically involves the reaction of cyclopentylbutanamide with a carbamoylating agent. One common method is the reaction of cyclopentylbutanamide with potassium cyanate in the presence of a suitable solvent, such as water or ethanol, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amide to form the desired carbamoyl derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, the use of biocatalysts, such as carbamoylases, can enhance the efficiency of the synthesis process by providing enantioselective conversion of substrates .
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-2-cyclopentylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of substituted carbamoyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized carbamoyl derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted carbamoyl compounds.
Scientific Research Applications
N-Carbamoyl-2-cyclopentylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-Carbamoyl-2-cyclopentylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Carbamoyl imines: These compounds have similar carbamoyl groups but differ in their structural backbone, leading to different reactivity and applications.
N-Carbamoyl-alpha amino acids: These compounds contain an alpha amino acid with a carbamoyl group, which makes them useful in the synthesis of peptides and other biologically active molecules.
Uniqueness
N-Carbamoyl-2-cyclopentylbutanamide is unique due to its specific cyclopentylbutanamide backbone, which imparts distinct chemical and biological properties.
Properties
CAS No. |
667899-79-8 |
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Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-carbamoyl-2-cyclopentylbutanamide |
InChI |
InChI=1S/C10H18N2O2/c1-2-8(7-5-3-4-6-7)9(13)12-10(11)14/h7-8H,2-6H2,1H3,(H3,11,12,13,14) |
InChI Key |
YTHGOAUHHALLJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCC1)C(=O)NC(=O)N |
Origin of Product |
United States |
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